2-([1,1'-Biphenyl]-2-yloxy)-4,5-dichloroaniline
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Overview
Description
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline is an organic compound that features a biphenyl moiety linked to a dichloroaniline group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline typically involves the reaction of 2-hydroxybiphenyl with 4,5-dichloroaniline under specific conditions. One common method is the Ullmann ether synthesis, where the phenolic hydroxyl group of 2-hydroxybiphenyl reacts with the amino group of 4,5-dichloroaniline in the presence of a copper catalyst. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The biphenyl moiety can be oxidized to form biphenyl quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms on the dichloroaniline group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Biphenyl quinones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to intercalate into DNA, potentially disrupting DNA replication and transcription processes. Additionally, the dichloroaniline group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
4,4’-Dichlorobiphenyl: Similar structure but lacks the ether linkage and amino group.
2-Hydroxybiphenyl: Contains a hydroxyl group instead of the dichloroaniline moiety
Uniqueness
2-([1,1’-Biphenyl]-2-yloxy)-4,5-dichloroaniline is unique due to its combination of a biphenyl moiety with a dichloroaniline group through an ether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13Cl2NO |
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Molecular Weight |
330.2 g/mol |
IUPAC Name |
4,5-dichloro-2-(2-phenylphenoxy)aniline |
InChI |
InChI=1S/C18H13Cl2NO/c19-14-10-16(21)18(11-15(14)20)22-17-9-5-4-8-13(17)12-6-2-1-3-7-12/h1-11H,21H2 |
InChI Key |
CAZUKVPURODVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OC3=CC(=C(C=C3N)Cl)Cl |
Origin of Product |
United States |
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